![molecular formula C24H23ClN2O4S B11251371 6-chloro-N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251371.png)
6-chloro-N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions to form the benzoxazine ring.
Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, typically in the presence of a base like pyridine.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale chemical reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzoxazines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications. Its structural features suggest potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties. Its benzoxazine ring structure is particularly valuable in the production of high-performance resins.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting its effects. The sulfonyl and carboxamide groups could play crucial roles in binding to these targets, while the benzoxazine ring might facilitate membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Chlor-N-(3,5-Dimethylphenyl)-4-[(4-Methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-carboxamid
- 6-Chlor-N-(3,5-Dimethylphenyl)-4-[(4-Methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-carbonsäure
- 6-Chlor-N-(3,5-Dimethylphenyl)-4-[(4-Methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-carboxylat
Einzigartigkeit
Die Einzigartigkeit von 6-Chlor-N-(3,5-Dimethylphenyl)-4-[(4-Methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Das Vorhandensein von sowohl Sulfonyl- als auch Carboxamidgruppen sowie dem Benzoxazinring macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C24H23ClN2O4S |
|---|---|
Molekulargewicht |
471.0 g/mol |
IUPAC-Name |
6-chloro-N-(3,5-dimethylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-15-4-7-20(8-5-15)32(29,30)27-14-23(31-22-9-6-18(25)13-21(22)27)24(28)26-19-11-16(2)10-17(3)12-19/h4-13,23H,14H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
BAMOZLUEZGWBKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC(=CC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-Dimethylphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B11251295.png)

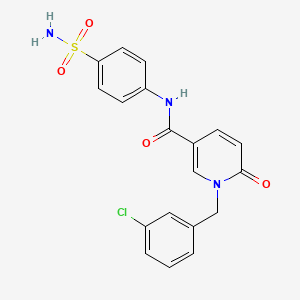

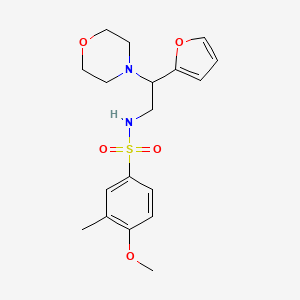
![N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11251324.png)
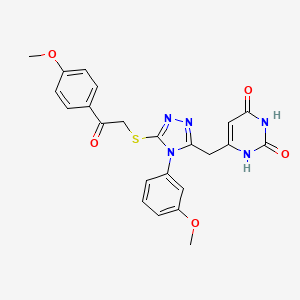
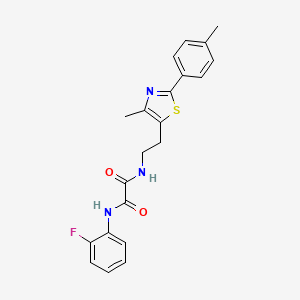
![6-chloro-4-(phenylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251337.png)
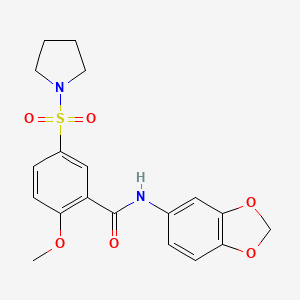
![3,5-Dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251344.png)

![N-(3-Methoxyphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11251361.png)
